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Compound of Interest

Compound Name: Tetrahydrofuran-3-carbaldehyde

Cat. No.: B041593 Get Quote

Tetrahydrofuran-3-carbaldehyde (C₅H₈O₂) is a heterocyclic compound of significant interest

in synthetic chemistry, serving as a versatile building block for various pharmaceutical agents.

[1] Its structure, featuring both a cyclic ether (tetrahydrofuran) and a reactive aldehyde group,

presents a unique analytical challenge. Understanding its behavior under mass spectrometric

analysis is crucial for reaction monitoring, purity assessment, and metabolic studies.

This guide provides a comprehensive, field-proven framework for the analysis of

Tetrahydrofuran-3-carbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

We will move beyond a simple recitation of parameters to explore the causal relationships

between molecular structure, ionization behavior, and fragmentation pathways, equipping the

researcher with the predictive tools necessary for confident identification and structural

elucidation.

Analyte Profile: Tetrahydrofuran-3-carbaldehyde
A successful analysis begins with a thorough understanding of the analyte's physicochemical

properties.
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Property Value Source

Molecular Formula C₅H₈O₂ [2][3]

Molecular Weight 100.12 g/mol [2][3]

Monoisotopic Mass 100.052429494 Da [3]

CAS Number 79710-86-4 [4][5]

Boiling Point ~99 °C [4][5]

Common Formulation 50 wt. % solution in water [1][5]

The most critical insight for any analytical chemist is that this compound is frequently supplied

and used as an aqueous solution.[5] This has significant implications for sample preparation

and the choice of GC-MS parameters, as water can be detrimental to certain capillary columns

and detector components if not managed properly.

Analytical Strategy: The Rationale for GC-EI-MS
For a volatile, low-molecular-weight compound like Tetrahydrofuran-3-carbaldehyde, Gas

Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique.

[6]

Gas Chromatography (GC) provides the necessary separation of the analyte from solvents

(including water), starting materials, and byproducts based on volatility and interaction with

the column's stationary phase.[7]

Mass Spectrometry (MS) serves as a highly specific and sensitive detector, providing not

only quantitative data but also critical structural information through mass-to-charge ratio

(m/z) analysis.[6]

Within mass spectrometry, Electron Ionization (EI) is the chosen method for this application. By

bombarding the molecule with high-energy electrons (~70 eV), EI induces reproducible and

extensive fragmentation.[8] This fragmentation creates a unique "fingerprint" or mass spectrum,

which is essential for unambiguous compound identification and for deducing the original

structure.[9]
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GC-MS Analytical Workflow
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Caption: High-level workflow for GC-MS analysis.
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Experimental Protocol: A Self-Validating GC-MS
Method
This protocol is designed to be a robust starting point. The logic behind each parameter is

explained to allow for informed optimization.

1. Sample Preparation:

Objective: To dilute the sample to an appropriate concentration for GC-MS analysis while

using a solvent compatible with the GC system.

Procedure:

Prepare a 1 mg/mL stock solution of the Tetrahydrofuran-3-carbaldehyde sample in

Dichloromethane (DCM) or Ethyl Acetate.

Rationale: DCM and Ethyl Acetate are volatile, compatible with most GC columns, and

will separate well from the analyte. Avoid using THF as a solvent to prevent co-elution

and potential for peroxide-induced degradation.[10]

Perform a serial dilution to achieve a final concentration of 1-10 µg/mL.

Rationale: This concentration range is typically ideal for modern mass spectrometers,

preventing detector saturation while ensuring adequate signal intensity.

2. GC-MS Parameters:
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Parameter Setting Rationale

GC System Agilent 8890 or equivalent Standard, reliable platform.

Injection Port Split/Splitless

Mode Split (50:1 ratio)

A high split ratio is crucial to

vent the majority of the water

and solvent away from the

analytical column, protecting it

and improving

chromatography.

Temperature 250 °C

Ensures rapid and complete

vaporization of the analyte

without causing thermal

degradation.

Injection Vol. 1 µL
Standard volume for capillary

GC.

GC Column
DB-5ms (30m x 0.25mm,

0.25µm) or equivalent

A non-polar 5% phenyl-

methylpolysiloxane column

offers excellent general-

purpose separation and is

robust. A mid-polar column

(e.g., DB-WAX) could also be

used for enhanced retention.

Carrier Gas
Helium, constant flow at 1.2

mL/min

Provides optimal separation

efficiency and is compatible

with mass spectrometry.

Oven Program

40 °C (hold 2 min), then ramp

15 °C/min to 280 °C (hold 5

min)

The initial low temperature

allows for good focusing of

volatiles. The ramp rate

provides a good balance

between separation efficiency

and analysis time.
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MS System Agilent 5977 or equivalent
Standard single quadrupole or

ion trap system.

Ion Source Electron Ionization (EI)

As discussed, for

fragmentation and library

matching.

Source Temp. 230 °C

Standard temperature to

maintain cleanliness without

causing analyte degradation.

Quad Temp. 150 °C
Standard temperature for

stable mass filtering.

Electron Energy 70 eV

The industry standard energy

for creating reproducible

fragmentation patterns that

can be compared to spectral

libraries like NIST.[11]

Acquisition Scan Mode, m/z 35-200

A scan range that covers the

molecular ion and all expected

fragments. Starting at m/z 35

avoids detecting ions from air

and water (m/z 18, 28, 32).

Predicted Fragmentation Pathways
In the absence of a library spectrum, predicting the fragmentation is a core task of the

application scientist. The structure of Tetrahydrofuran-3-carbaldehyde suggests several high-

probability fragmentation routes based on established principles for aldehydes and cyclic

ethers.[12][13]

The process begins with the formation of the molecular ion (M⁺•) at m/z 100. This ion is

energetically unstable and will undergo fragmentation.[8]

Key Fragmentation Mechanisms:

α-Cleavage (Aldehyde): This is a very common pathway for aldehydes.[13]
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Loss of a Hydrogen Radical (•H): Cleavage of the formyl C-H bond results in a stable

acylium ion. This typically produces a strong [M-1]⁺ peak at m/z 99.

Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the ring and the

carbonyl group. This results in the loss of 29 Da and the formation of a tetrahydrofuranyl

cation at m/z 71.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds

possessing a γ-hydrogen.[14]

The carbonyl oxygen can abstract a hydrogen atom from the C5 position of the THF ring

(a γ-hydrogen). This is followed by cleavage of the C2-C3 bond, leading to the elimination

of a neutral ethylene molecule (28 Da). The resulting enol radical cation would be

observed at m/z 72.

Ring Fragmentation (Cyclic Ether): Cyclic ethers are known to fragment via the loss of small

neutral molecules.[12]

Loss of Ethylene (C₂H₄): The molecular ion can undergo ring cleavage to eliminate an

ethylene molecule (28 Da), resulting in a fragment at m/z 72. This fragment is isobaric with

the McLafferty rearrangement product, potentially leading to a more intense peak at this

m/z value.

Loss of Formaldehyde (CH₂O): Ring opening followed by rearrangement can lead to the

loss of formaldehyde (30 Da), producing a fragment at m/z 70.

Primary Fragments

[C₅H₈O₂]⁺•
m/z = 100

(Molecular Ion)

[C₅H₇O₂]⁺
m/z = 99

- •H
(α-Cleavage)

[C₃H₄O₂]⁺•
m/z = 72

- C₂H₄

(McLafferty or Ring Cleavage)

[C₄H₇O]⁺
m/z = 71

- •CHO
(α-Cleavage)

[C₄H₆O]⁺•
m/z = 70

- CH₂O
(Ring Cleavage)
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Caption: Predicted major fragmentation pathways for Tetrahydrofuran-3-carbaldehyde.

Interpreting the Predicted Mass Spectrum
Based on the pathways above, a researcher should look for the following key ions. The relative

abundance of these peaks will depend on the stability of the resulting ions.

Predicted m/z Ion Formula
Proposed Identity /
Mechanism

Expected Intensity

100 [C₅H₈O₂]⁺• Molecular Ion (M⁺•) Low to Medium

99 [C₅H₇O₂]⁺
[M-H]⁺ via α-cleavage

(acylium ion)
Medium to High

72 [C₃H₄O₂]⁺•

[M-C₂H₄]⁺• via

McLafferty

rearrangement or

Ring Cleavage

Medium

71 [C₄H₇O]⁺

[M-CHO]⁺ via α-

cleavage

(tetrahydrofuranyl

cation)

Medium to High

43 [C₂H₃O]⁺
Acylium ion from

further fragmentation
Medium

41 [C₃H₅]⁺
Allyl cation from ring

fragmentation
Medium

Conclusion: A Predictive Framework for Confident
Analysis
The mass spectrometric analysis of Tetrahydrofuran-3-carbaldehyde is a clear example of

how a foundational understanding of chemical principles can overcome the absence of library

data. By leveraging established fragmentation rules for aldehydes and cyclic ethers, we have
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constructed a predictive framework for its behavior under electron ionization. The GC-MS

protocol provided here, with its emphasis on managing the aqueous sample matrix, offers a

robust starting point for researchers. The key to success lies in anticipating the characteristic

fragments—particularly the [M-1]⁺ ion at m/z 99 and the cluster of ions around m/z 70-72—

which together form a confident signature for the identification of this important synthetic

precursor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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